1-Pyrenemethanol
CAS No.: 24463-15-8
Cat. No.: VC20758501
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24463-15-8 |
---|---|
Molecular Formula | C17H12O |
Molecular Weight | 232.28 g/mol |
IUPAC Name | pyren-1-ylmethanol |
Standard InChI | InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2 |
Standard InChI Key | NGDMLQSGYUCLDC-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO |
1-Pyrenemethanol (CAS 24463-15-8) is a polycyclic aromatic hydrocarbon derivative with a hydroxymethyl functional group attached to the pyrene core. This compound serves as a versatile building block in organic synthesis, materials science, and analytical chemistry due to its unique photophysical properties and structural characteristics. Below is a comprehensive analysis of its properties, applications, and research findings.
Physical and Chemical Properties
Synthesis and Production
1-Pyrenemethanol is synthesized through:
-
Vilsmeier-Haack formylation of pyrene to yield 1-pyrenecarboxaldehyde.
-
Reduction of the aldehyde group using sodium borohydride (NaBH₄) to produce the primary alcohol .
-
Purification via recrystallization from toluene or methanol .
Key Applications
Fluorescent Sensors
-
Acts as a precursor for pincer-like benzene-bridged sensors that detect adenosine-5′-triphosphate (ATP) via fluorescence quenching .
-
Enhances selectivity in nucleic acid intercalation studies, showing a 9.0°C difference in melting temperatures between ssDNA and ssRNA .
Polymer Chemistry
-
Star polymer synthesis: Serves as an initiator for pyrene-core polymers via atom transfer radical polymerization (ATRP) .
-
Functional materials: Used to synthesize pyrene-end poly(glycidyl methacrylate) for optoelectronic applications .
Photovoltaic Devices
-
Modifies zinc oxide (ZnO) electron transport layers in inverted polymer solar cells (PSCs):
Research Findings
Photovoltaic Performance Enhancement
-
Self-assembly mechanism: Pyrene’s conjugated structure facilitates π-π stacking on ZnO surfaces, enhancing charge transport .
-
Thickness insensitivity: Device performance remains stable across varying 1-pyrenemethanol concentrations (0.5–2.0 mg/mL) .
Synthetic Versatility
-
Converts to 1-pyrenecarboxaldehyde (pharmaceutical intermediate) via mild oxidation .
-
Serves as a precursor for chloromethylpyrene derivatives used in cross-coupling reactions .
Vendor | Purity | Price (1g) |
---|---|---|
TCI America | >98.0% | $44.00 |
Sigma-Aldrich | 98% | $58.00 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume